3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride

Catalog No.
S905351
CAS No.
1224170-44-8
M.F
C9H13ClN4
M. Wt
212.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-ami...

CAS Number

1224170-44-8

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

InChI

InChI=1S/C9H12N4.ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;/h1-2,4,7H,3,5-6,10H2;1H

InChI Key

RDVBCOVEJAFDPY-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C=C1)CCCN.Cl

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCN.Cl

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride is a compound characterized by its unique triazole and pyridine structural elements. The compound features a triazolo moiety fused to a pyridine ring, which contributes to its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development.

As information on this specific compound is scarce, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for similar molecules:

  • Potential skin and eye irritant due to the presence of the amine group [].
  • Potential respiratory irritant if inhaled as dust or vapor [].
  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat [].
Typical of amines and heterocycles. Notably, it may participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acylation reactions: The amine can be acylated to form amides.
  • Cyclization reactions: The triazole ring can engage in cyclization with various substrates, potentially leading to novel derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that compounds related to 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride exhibit significant biological activities. They are primarily explored for:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer activity: Compounds within this class are being investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme inhibition: Specific derivatives target enzymes involved in inflammatory pathways, such as p38 mitogen-activated protein kinase, indicating potential use in treating inflammatory diseases .

The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride typically involves:

  • Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Substitution to introduce the propan-1-amine moiety: This step often involves nucleophilic substitution reactions where an alkyl halide reacts with the triazole derivative.
  • Salt formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Each step requires careful control of reaction conditions to optimize yield and purity.

The primary applications of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride include:

  • Pharmaceutical development: It serves as a lead compound for developing new drugs targeting infections and cancer.
  • Chemical intermediates: Used in synthesizing more complex molecules in medicinal chemistry.
  • Research tools: Its unique structure allows it to be utilized in biological assays to study specific pathways or mechanisms.

Interaction studies focus on how 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride interacts with various biological targets. These studies often evaluate:

  • Binding affinity: Determining how strongly the compound binds to specific enzymes or receptors.
  • Synergistic effects: Investigating whether it enhances the effects of other drugs when used in combination.
  • Metabolic stability: Understanding how the compound is metabolized in biological systems can inform dosing regimens and potential side effects.

Several compounds share structural similarities with 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-[1,2,4]triazolo[4,3-a]pyridinMethyl group at position 3Enhanced lipophilicity
7-Iodo-[1,2,4]triazolo[4,3-a]pyridineIodine substitution at position 7Potential for radio-labeling
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridineEthyl group at position 3Altered pharmacokinetics
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridineFluorine substitution at position 6Increased metabolic stability

These compounds illustrate the diversity within the triazolo-pyridine class and highlight the unique structural attributes of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride that may contribute to its distinct biological activities.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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